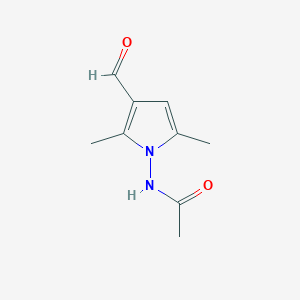

N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide

Description

BenchChem offers high-quality N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-(3-formyl-2,5-dimethylpyrrol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6-4-9(5-12)7(2)11(6)10-8(3)13/h4-5H,1-3H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFJUGZYTYMJBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1NC(=O)C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600055 | |

| Record name | N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932186-53-3 | |

| Record name | N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide for Researchers and Drug Development Professionals

Foreword: Unveiling a Versatile Pyrrole Scaffold

N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide emerges as a heterocyclic compound of significant interest within the realms of medicinal chemistry and organic synthesis. Its unique trifunctionalized pyrrole core, featuring a reactive formyl group, a stabilizing acetamide moiety, and flanking methyl groups, renders it a valuable intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications, with a particular focus on insights relevant to drug discovery and development. While this compound is commercially available as a research chemical, understanding its synthesis and properties is paramount for its effective utilization in novel chemical endeavors.

Core Synthesis Strategy: A Multi-step Approach

The synthesis of N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide is best approached through a logical three-step sequence, commencing with the construction of the foundational N-amino-2,5-dimethylpyrrole ring, followed by N-acetylation, and culminating in a regioselective formylation.

Step 1: Paal-Knorr Synthesis of N-Amino-2,5-dimethylpyrrole

The journey begins with the classic Paal-Knorr pyrrole synthesis, a robust and high-yielding method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or hydrazine. In this case, acetonylacetone (2,5-hexanedione) reacts with hydrazine to form N-amino-2,5-dimethylpyrrole.

Causality of Experimental Choices:

-

Acetonylacetone: This commercially available diketone provides the four-carbon backbone of the pyrrole ring.

-

Hydrazine: Serves as the nitrogen source, introducing the N-amino group that is crucial for the subsequent acetylation step. The use of hydrazine hydrate is common due to its relative stability and ease of handling compared to anhydrous hydrazine.

-

Solvent: While the reaction can be performed under various conditions, including in water for a greener approach, traditional methods often employ a protic solvent like ethanol or acetic acid to facilitate the condensation and cyclization steps.[1]

Experimental Protocol: Synthesis of N-Amino-2,5-dimethylpyrrole

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetonylacetone (1 equivalent) and ethanol.

-

Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Caption: Paal-Knorr synthesis of the N-amino-pyrrole precursor.

Step 2: N-Acetylation of N-Amino-2,5-dimethylpyrrole

The newly formed N-amino-2,5-dimethylpyrrole is then acetylated to introduce the acetamide group. This is a standard nucleophilic acyl substitution reaction.

Causality of Experimental Choices:

-

Acetylating Agent: Acetic anhydride is a common and effective acetylating agent. Acetyl chloride can also be used, but acetic anhydride is often preferred as it produces acetic acid as a byproduct, which is less corrosive than HCl.

-

Base: A mild base such as pyridine or triethylamine is typically added to neutralize the acid byproduct and to act as a catalyst.

-

Solvent: A non-protic solvent like dichloromethane (DCM) or chloroform is suitable for this reaction.

Experimental Protocol: Synthesis of N-(2,5-dimethyl-1H-pyrrol-1-YL)acetamide

-

Dissolve N-amino-2,5-dimethylpyrrole (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add pyridine (1.2 equivalents) to the solution.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled and stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2,5-dimethyl-1H-pyrrol-1-YL)acetamide.

-

The product can be further purified by recrystallization or column chromatography.

Step 3: Vilsmeier-Haack Formylation

The final and key step is the regioselective formylation of the pyrrole ring at the 3-position using the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from a formamide derivative and a halogenating agent.[2][3][4]

Causality of Experimental Choices:

-

Vilsmeier Reagent: The combination of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is the most common choice for generating the electrophilic Vilsmeier reagent (chloroiminium ion).[3][4]

-

Regioselectivity: The N-acetylamino group at the 1-position and the methyl groups at the 2- and 5-positions direct the electrophilic substitution to the less sterically hindered and electronically favorable 3-position.[5]

-

Solvent: The reaction is often carried out in an excess of DMF, which also serves as the solvent, or in a chlorinated solvent like dichloromethane.

-

Work-up: The reaction is quenched with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide) to hydrolyze the intermediate iminium salt to the final aldehyde.

Experimental Protocol: Synthesis of N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous DMF.

-

Cool the DMF in an ice-salt bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C.

-

Stir the mixture at this temperature for 30 minutes to pre-form the Vilsmeier reagent.

-

Dissolve N-(2,5-dimethyl-1H-pyrrol-1-YL)acetamide (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt.

-

Extract the product with ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, a brown solid, can be purified by column chromatography on silica gel.[6]

Caption: Vilsmeier-Haack formylation of the N-acetylated pyrrole.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide.

| Property | Value | Source |

| CAS Number | 932186-53-3 | [6] |

| Molecular Formula | C₉H₁₂N₂O₂ | [6] |

| Molecular Weight | 180.2 g/mol | [6] |

| Appearance | Brown solid | [6] |

| Purity | ≥ 95% (by NMR) | [6] |

| Storage | 0-8°C | [6] |

Spectroscopic Data Interpretation:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the formyl proton (CHO) as a singlet in the downfield region (around 9-10 ppm). The pyrrole ring proton at the 4-position should appear as a singlet. Signals for the two methyl groups on the pyrrole ring will be present, likely as two distinct singlets. The protons of the acetyl group and the NH proton of the acetamide will also be observable.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a signal for the formyl carbon at a low field (around 180-190 ppm). The carbonyl carbon of the acetamide will also be in the downfield region. The four carbons of the pyrrole ring will have characteristic shifts, and the two methyl carbons and the acetyl methyl carbon will appear at a higher field.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the aldehyde (around 1660-1700 cm⁻¹) and the amide (around 1640-1680 cm⁻¹). The N-H stretching of the amide will be visible in the region of 3200-3400 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (180.2 g/mol ).

Potential Applications in Drug Discovery and Development

The structural motifs present in N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide suggest its potential as a scaffold in medicinal chemistry, particularly in the context of neurological disorders.[6]

3.1. Scaffold for CNS-Active Agents:

Pyrrole-containing compounds are known to possess a wide range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[7] Of particular relevance is their potential as central nervous system (CNS) agents. Several pyrrole derivatives have been investigated for their neuroprotective and nootropic effects.[8][9] The formyl group on the target molecule is a versatile handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. For instance, it can be converted to an oxime, a Schiff base, or a carboxylic acid, or it can participate in reductive amination reactions to introduce diverse side chains.

3.2. Potential as Enzyme Inhibitors:

Recent studies on novel pyrrole derivatives have highlighted their potential as inhibitors of enzymes implicated in neurodegenerative diseases, such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).[10] The N-acetyl-2,5-dimethylpyrrole core could serve as a foundational structure for designing inhibitors that target these enzymes. The formyl group can be elaborated to introduce functionalities that interact with specific residues in the active sites of these enzymes.

3.3. Anti-inflammatory and Antioxidant Properties:

Inflammation and oxidative stress are key pathological features of many neurodegenerative diseases. Pyrrole-based compounds have demonstrated anti-inflammatory and antioxidant activities.[9][11] The acetamide and formyl groups on the target molecule could be modulated to enhance these properties, potentially leading to the development of novel neuroprotective agents.

Caption: Potential applications derived from the core scaffold.

Conclusion and Future Directions

N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide represents a strategically functionalized building block with considerable potential for the synthesis of novel bioactive molecules. While its direct biological activity is not extensively documented in the public domain, its structure provides a fertile ground for the exploration of new chemical space, particularly in the pursuit of therapies for neurological disorders. The synthetic pathway outlined in this guide, based on established and reliable chemical transformations, offers a clear roadmap for its preparation in a laboratory setting. Future research should focus on the systematic derivatization of the formyl group to generate libraries of novel compounds for biological screening. Elucidation of the precise molecular targets and mechanisms of action of these new entities will be crucial for advancing their potential as therapeutic agents.

References

-

Synthesis of N-substituted 2,5-dimethyl pyrroles in water. (n.d.). ResearchGate. Retrieved January 30, 2024, from [Link]

-

The Formylation of N,N‑Dimethylcorroles. (2023). ACS Omega. Retrieved January 30, 2024, from [Link]

-

2,5-dimethylpyrrole. (n.d.). Organic Syntheses. Retrieved January 30, 2024, from [Link]

-

Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. (2024). National Institutes of Health. Retrieved January 30, 2024, from [Link]

-

Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. (2024). MDPI. Retrieved January 30, 2024, from [Link]

-

N-(2,5-DIMETHYL-1H-PYRROL-1-YL)-2-(DI-2-PROPEN-1-YLAMINO)ACETAMIDE. (n.d.). GSRS. Retrieved January 30, 2024, from [Link]

-

SYNTHESIS, CHARACTERIZATION, IN SILICO STUDIES AND BIOLOGICAL EVALUATION OF N-(2,5-DIMETHYL-1H-PYRROL-1-YL) ISONICOTINAMIDE. (2024). Indo American Journal of Pharmaceutical Research. Retrieved January 30, 2024, from [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). PubMed Central. Retrieved January 30, 2024, from [Link]

-

A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents. (2018). National Institutes of Health. Retrieved January 30, 2024, from [Link]

-

Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (2022). MDPI. Retrieved January 30, 2024, from [Link]

- Advanced drug development and manufacturing. (2012). Google Patents.

-

Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (2022). PubMed Central. Retrieved January 30, 2024, from [Link]

-

Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone. (2010). ResearchGate. Retrieved January 30, 2024, from [Link]

-

Pyrrole-The Vilsmeier Reaction. (n.d.). ChemTube3D. Retrieved January 30, 2024, from [Link]

-

Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (2022). ResearchGate. Retrieved January 30, 2024, from [Link]

-

Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. (1969). Journal of the Chemical Society C: Organic. Retrieved January 30, 2024, from [Link]

-

N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. (n.d.). Shimadzu. Retrieved January 30, 2024, from [Link]

-

A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. (2001). The Journal of Organic Chemistry. Retrieved January 30, 2024, from [Link]

-

Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (2023). MDPI. Retrieved January 30, 2024, from [Link]

- N-pyridinyl acetamide derivatives as inhibitors of the wnt signalling pathway. (2016). Google Patents.

- 4-methoxy pyrrole derivative having inhibitory activity against proton pump. (2016). Google Patents.

-

Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. (2024). ResearchGate. Retrieved January 30, 2024, from [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI. Retrieved January 30, 2024, from [Link]

-

N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. (2021). National Institutes of Health. Retrieved January 30, 2024, from [Link]

- Process for removing an n-formyl group. (1982). Google Patents.

-

Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 30, 2024, from [Link]

-

Complete assignment of the 1H and 13C NMR spectra and conformational analysis of bonellin dimethyl ester. (2000). ResearchGate. Retrieved January 30, 2024, from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ResearchGate. Retrieved January 30, 2024, from [Link]

-

Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Journal of Applicable Chemistry. Retrieved January 30, 2024, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemtube3d.com [chemtube3d.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro | MDPI [mdpi.com]

- 9. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Note: A Comprehensive Guide to the Synthesis of N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide

Introduction

N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide is a versatile heterocyclic compound that serves as a crucial intermediate in the fields of organic synthesis and medicinal chemistry.[1] Its structure, featuring a substituted pyrrole core with both an aldehyde and an acetamide functional group, makes it a valuable building block for the construction of more complex, biologically active molecules.[1] The aldehyde group is amenable to a wide range of transformations, including reductive amination, oxidation, and olefination, while the pyrrole scaffold is a common motif in pharmaceuticals. This document provides a detailed, two-step protocol for the synthesis of this compound, beginning with the formation of an N-acetamido-2,5-dimethylpyrrole precursor, followed by a regioselective formylation using the Vilsmeier-Haack reaction. The causality behind experimental choices and key mechanistic insights are discussed to ensure robust and reproducible execution.

Overall Reaction Scheme

The synthesis is accomplished in two primary stages:

-

Paal-Knorr Synthesis of the Pyrrole Precursor: Reaction of 2,5-hexanedione with hydrazine followed by in-situ acetylation to form N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide.

-

Vilsmeier-Haack Formylation: Electrophilic formylation of the precursor at the C3 position of the pyrrole ring to yield the final product.

(A proper chemical drawing would be inserted here in a full document)

Mechanistic Insights

Part 1: The Paal-Knorr Pyrrole Synthesis

The formation of the 2,5-dimethylpyrrole ring is achieved via the Paal-Knorr reaction, a classic and highly efficient method for synthesizing substituted pyrroles.[2] The mechanism involves the reaction of a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary amine (in this case, hydrazine). The reaction proceeds through a series of imine/enamine formations and intramolecular cyclizations, culminating in a dehydration event to yield the aromatic pyrrole ring.[3] Subsequent acetylation of the N-amino group provides the stable precursor for the next step. The use of an acid catalyst can facilitate the condensation and dehydration steps.[3]

Part 2: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[4] The reaction can be understood in two distinct stages:[5][6]

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted formamide, such as N,N-dimethylformamide (DMF), to generate a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[6][7] This step is typically performed at low temperatures to control its exothermic nature.

-

Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of the precursor acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[7] This attack occurs preferentially at the C3 position due to the directing effects of the N-acetamide and C2/C5 methyl groups. The resulting iminium intermediate is then hydrolyzed during the aqueous workup to liberate the final aldehyde product.[5] This method avoids the use of unstable formyl chloride and is highly effective for substrates like pyrroles.[6]

Experimental Protocol

Materials and Equipment

| Reagents & Solvents | Equipment |

| 2,5-Hexanedione (Acetonylacetone) | Round-bottom flasks (various sizes) |

| Hydrazine hydrate (80% solution) | Magnetic stirrer with heating mantle |

| Acetic anhydride | Reflux condenser |

| Sodium acetate | Ice bath |

| Phosphorus oxychloride (POCl₃) | Dropping funnel |

| N,N-Dimethylformamide (DMF), anhydrous | Beakers, Erlenmeyer flasks |

| Dichloromethane (DCM), anhydrous | Separatory funnel |

| Diethyl ether (Et₂O) | Rotary evaporator |

| Sodium bicarbonate (NaHCO₃), saturated solution | Silica gel for column chromatography |

| Brine (saturated NaCl solution) | Thin Layer Chromatography (TLC) plates |

| Anhydrous sodium sulfate (Na₂SO₄) | Standard laboratory glassware |

| Glacial acetic acid | pH paper or meter |

Part A: Synthesis of N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide (Precursor)

This procedure is based on the principles of the Paal-Knorr synthesis.[8][9]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-hexanedione (11.4 g, 0.1 mol) and glacial acetic acid (50 mL).

-

Addition of Hydrazine: While stirring, slowly add hydrazine hydrate (5.0 g, 0.1 mol) to the solution. An exothermic reaction may be observed.

-

Pyrrole Formation: Heat the mixture to reflux and maintain for 1 hour. Monitor the reaction by TLC until the starting material is consumed.

-

Acetylation: Cool the reaction mixture to room temperature. Carefully add acetic anhydride (12.2 g, 0.12 mol) dropwise.

-

Reaction Completion: Stir the mixture at room temperature for 2 hours.

-

Work-up: Pour the reaction mixture into a beaker containing 300 mL of ice-cold water. A precipitate should form. Neutralize the solution by slowly adding solid sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and air dry. The crude N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide can be purified by recrystallization from an ethanol/water mixture if necessary.

Part B: Synthesis of N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide

This protocol is adapted from standard Vilsmeier-Haack procedures.[7][10]

-

Preparation of Vilsmeier Reagent: In a 250 mL three-neck flask fitted with a dropping funnel, nitrogen inlet, and magnetic stir bar, place anhydrous DMF (25 mL). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (5.5 mL, 0.06 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution at 0 °C for an additional 30 minutes.

-

Substrate Addition: Dissolve N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide (from Part A, 7.6 g, 0.05 mol) in anhydrous DCM (50 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[10] Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

-

Hydrolysis: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding 100 mL of a saturated aqueous solution of sodium bicarbonate.[10] Caution: This is an exothermic process and will release CO₂ gas.

-

Final Hydrolysis: Stir the resulting biphasic mixture vigorously at room temperature overnight to ensure complete hydrolysis of the iminium intermediate.[10]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude residue can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide as a solid.

Data Summary and Characterization

Reagent Table (for Part B)

| Reagent | MW ( g/mol ) | Molar Eq. | Amount Used |

| N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide | 152.19 | 1.0 | 7.6 g (0.05 mol) |

| Phosphorus oxychloride (POCl₃) | 153.33 | 1.2 | 5.5 mL (0.06 mol) |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 25 mL |

| Dichloromethane (DCM) | 84.93 | - | 50 mL |

Expected Product Characteristics

-

Appearance: Off-white to pale yellow solid.

-

Molecular Formula: C₉H₁₂N₂O₂[11]

-

Molecular Weight: 180.21 g/mol [11]

-

¹H NMR (CDCl₃, 400 MHz): δ ~9.8 (s, 1H, -CHO), 7.2 (s, 1H, Pyrrole-H), 2.5 (s, 3H, Pyrrole-CH₃), 2.3 (s, 3H, Pyrrole-CH₃), 2.1 (s, 3H, Acetyl-CH₃), NH proton may be broad or not observed.

-

¹³C NMR (CDCl₃, 100 MHz): δ ~185.0 (CHO), 170.0 (C=O), 140.0, 130.0, 125.0, 115.0 (Pyrrole carbons), 25.0 (Acetyl-CH₃), 14.0, 12.0 (Pyrrole-CH₃).

-

Mass Spec (ESI+): m/z = 181.09 [M+H]⁺.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol.

Caption: Workflow for the synthesis of the target compound.

Safety and Troubleshooting

-

Safety: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching steps are exothermic and release gas; perform them slowly and with adequate cooling.

-

Troubleshooting:

-

Low Yield in Part A: Ensure the reaction goes to completion before acetylation. Inadequate neutralization can also lead to loss of product.

-

No Reaction in Part B: Ensure anhydrous conditions are maintained, as moisture will destroy the Vilsmeier reagent. The quality of POCl₃ and DMF is critical.

-

Multiple Products in Part B: Over-formylation can occur if the reaction is left for too long or at elevated temperatures. Use TLC to monitor the reaction and stop it once the desired product is maximized. Regioselectivity is generally high, but isomeric byproducts are possible. Careful chromatography is key to isolation.

-

Conclusion

This application note provides a robust and detailed two-step method for synthesizing N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide. By combining a Paal-Knorr pyrrole synthesis with a Vilsmeier-Haack formylation, the target molecule can be obtained in good yield. The mechanistic explanations and detailed procedural steps offer researchers a reliable guide for producing this valuable synthetic intermediate for applications in drug discovery and materials science.

References

-

NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

-

ChemTube3D. Pyrrole-The Vilsmeier Reaction. Available from: [Link]

-

Bandyopadhyay, D., et al. (2008). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules, 13(9), 2056-2063. Available from: [Link]

-

Gomathi, S., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2533-2539. Available from: [Link]

-

Chem-Impex. N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetamide. Available from: [Link]

-

Martínez, A., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts, 12(10), 1188. Available from: [Link]

-

Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Coll. Vol. 4, p.331 (1963); Vol. 35, p.32 (1955). Available from: [Link]

-

Nair, V., et al. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427-4429. Available from: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

-

D'Urso, A., et al. (2018). The Formylation of N,N-Dimethylcorroles. Molecules, 23(11), 2977. Available from: [Link]

-

Nembhard, R., et al. (2023). Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands. Pharmaceuticals, 16(3), 395. Available from: [Link]

-

Tritto, I., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. International Journal of Molecular Sciences, 25(4), 2248. Available from: [Link]

-

Tümer, F., et al. (2019). Synthesis and characterization of new N-substituted 2-aminopyrrole derivatives. Records of Natural Products, 13(4), 338-345. Available from: [Link]

-

Bhanage, B., et al. (2014). One-Pot Synthesis of Disubstituted Urea from Carbon Dioxide, Propylene Oxide, and Amines Catalyzed by Imidazolium-Tetraiodoindate. Industrial & Engineering Chemistry Research, 53(49). Available from: [Link]

-

Zhao, M. Q. (2010). Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone. Chinese Chemical Letters, 21(9), 1045-1048. Available from: [Link]

-

Global Substance Registration System. N-(2,5-DIMETHYL-1H-PYRROL-1-YL)-2-(DI-2-PROPEN-1-YLAMINO)ACETAMIDE. Available from: [Link]

-

Padwa, A., et al. (2012). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters, 14(3), 804-807. Available from: [Link]

-

Nguyen, T. (2007). Improved synthesis of 1-[hexahydrocyclopenta[ c ]pyrrol-2(1 H )-yl]3-(4-methylbenzenesulfonyl)urea. Journal of the Korean Chemical Society, 51. Available from: [Link]

-

Igonin, V., et al. (2002). N-[hydroxy(dimethyl)silylmethyl]-N,N′-propylene urea hydrochloride: Synthesis and structure. Russian Chemical Bulletin, 51, 147-151. Available from: [Link]

-

Wang, Z., et al. (2022). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules, 27(23), 8300. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. aml.iaamonline.org [aml.iaamonline.org]

- 5. chemtube3d.com [chemtube3d.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. You are being redirected... [hit2lead.com]

Application Notes and Protocols: N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide in Pharmaceutical Development

Foreword: The Pyrrole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrrole nucleus is a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic.[1][2][3] Its five-membered aromatic ring system offers a unique combination of electronic properties and structural rigidity, making it a "privileged scaffold" in drug discovery. Pyrrole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] Several marketed drugs, such as atorvastatin and sunitinib, incorporate the pyrrole moiety, underscoring its therapeutic significance.[6] This document provides a comprehensive guide for researchers on the utilization of a specific pyrrole derivative, N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide, as a versatile building block in the development of novel therapeutics, with a particular focus on neurological disorders.[1]

Compound Profile: N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide

N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide is a bifunctional molecule featuring a reactive aldehyde group and an acetamide moiety attached to a substituted pyrrole core.[1] This unique combination of functional groups makes it an attractive starting point for chemical library synthesis and lead optimization campaigns. The aldehyde can be readily derivatized through various chemical transformations, such as reductive amination, Wittig reactions, and condensations, to introduce diverse chemical functionalities. The acetamide group can influence the compound's physicochemical properties, including solubility and membrane permeability.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | Brown solid | [1] |

| Purity | ≥95% (NMR) | [1] |

| Storage Conditions | 0-8°C | [1] |

Strategic Workflow for Evaluating Therapeutic Potential

The journey from a starting molecule to a viable drug candidate is a multi-step process. The following workflow outlines a strategic approach to systematically evaluate the therapeutic potential of N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide and its derivatives.

Caption: Strategic workflow for the evaluation of N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide.

Part 1: Synthesis and Characterization

General Protocol for the Synthesis of N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide

Step 1: Synthesis of 2,5-dimethyl-1H-pyrrole

This can be achieved via the Paal-Knorr synthesis by reacting 2,5-hexanedione with a primary amine or ammonia.

Step 2: Formylation of the Pyrrole Ring

The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic rings like pyrrole.

Step 3: N-amination and Acetylation

This step introduces the acetamide group at the N1 position of the pyrrole ring.

Protocol:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), combine the starting pyrrole derivative with a suitable solvent (e.g., dry DMF).

-

Reagent Addition: Slowly add the formylating agent (e.g., Vilsmeier reagent, prepared from POCl₃ and DMF) at a controlled temperature (typically 0°C).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by pouring the mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate). Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]

Physicochemical and Structural Characterization

Accurate characterization is crucial to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The spectra should be consistent with the expected chemical shifts and coupling constants for the protons and carbons in the molecule.[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.

-

Purity Assessment: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compound. A purity of >95% is generally required for biological assays.

Part 2: In Vitro Screening for Neuroprotective Activity

Given the reported association of pyrrole derivatives with neurological applications, a primary focus of the screening cascade should be on neuroprotection.

Primary Screening: Cell-Based Neuroprotection Assay

Objective: To assess the ability of N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide and its derivatives to protect neuronal cells from cytotoxic insults relevant to neurodegenerative diseases.

Cell Line: Human neuroblastoma cell lines such as SH-SY5Y are commonly used as they can be differentiated into a more neuron-like phenotype.[9]

Protocol:

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with FBS and antibiotics) in a humidified incubator at 37°C and 5% CO₂.

-

Plating: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the compound to the cells and incubate for a predetermined time (e.g., 1-2 hours) before inducing toxicity.

-

Induction of Neurotoxicity: Induce cytotoxicity using a relevant stressor. Common models include:

-

Viability Assessment: After an incubation period (e.g., 24-48 hours), assess cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a lactate dehydrogenase (LDH) release assay.

-

Data Analysis: Calculate the percentage of cell viability relative to the control (untreated, non-stressed cells). Plot dose-response curves to determine the EC₅₀ (half-maximal effective concentration) for neuroprotection.

Caption: Workflow for a cell-based neuroprotection assay.

Secondary Assays: Mechanistic Elucidation

Compounds that show significant neuroprotective activity in the primary screen should be further investigated to understand their mechanism of action.

-

Antioxidant Activity Assays: Assess the compound's ability to scavenge free radicals using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay or by measuring the reduction of intracellular reactive oxygen species (ROS) using fluorescent probes like DCFDA.

-

Anti-inflammatory Assays: In microglial cell lines (e.g., BV-2), measure the compound's ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) induced by lipopolysaccharide (LPS).

-

Amyloid-beta Aggregation Assay: For Alzheimer's disease-focused research, evaluate the compound's effect on Aβ aggregation using the Thioflavin T (ThT) fluorescence assay.[11] A decrease in ThT fluorescence indicates inhibition of fibril formation.

Part 3: Lead Optimization and Preclinical Profiling

Promising compounds from the in vitro screening can be advanced to lead optimization and preclinical evaluation.

Structure-Activity Relationship (SAR) Studies

Systematically modify the structure of N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide to improve its potency, selectivity, and pharmacokinetic properties. The aldehyde and acetamide functionalities are prime handles for derivatization.

ADME/Tox Profiling

Objective: To assess the drug-like properties of the lead compounds.

-

Absorption, Distribution, Metabolism, and Excretion (ADME):

-

Solubility: Determine the aqueous solubility of the compounds.

-

Permeability: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion across the blood-brain barrier.[11]

-

Metabolic Stability: Assess the stability of the compounds in the presence of liver microsomes.

-

-

Toxicity:

-

Cytotoxicity: Determine the IC₅₀ (half-maximal inhibitory concentration) in non-neuronal cell lines (e.g., HepG2) to assess general cytotoxicity.

-

In Silico Toxicity Prediction: Use computational models to predict potential toxicities.

-

In Vivo Efficacy Models

The most promising lead compounds should be evaluated in animal models of neurological diseases. For Alzheimer's disease, transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1) are commonly used.[12] Behavioral tests, such as the Morris water maze or Barnes maze, can be used to assess cognitive function.[13]

Conclusion

N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide represents a valuable starting point for the development of novel therapeutics, particularly for neurological disorders. Its versatile chemical structure allows for extensive derivatization and optimization. The systematic application of the protocols and workflows outlined in these application notes will enable researchers to thoroughly evaluate the therapeutic potential of this compound and its analogs, paving the way for the discovery of new and effective treatments for debilitating diseases.

References

-

Li, J., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4825. Available from: [Link]

- El-Sayed, W. M., et al. (2016). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 36(1), 129-136.

-

Stanetty, P., & Schnürch, M. (1999). Synthesis of N-Phenylpyrrole Carboximides. Molecules, 4(5), 151-158. Available from: [Link]

- Padwa, A., et al. (2003). Synthesis of 3-substituted pyrrole derivatives with oligo(ethylene glycol) chains. Arkivoc, 2003(5), 1-10.

- Joshi, S. D., et al. (2024). SYNTHESIS, CHARACTERIZATION, IN SILICO STUDIES AND BIOLOGICAL EVALUATION OF N-(2,5-DIMETHYL-1H-PYRROL-1-YL) ISONICOTINAMIDE. Indo American Journal of Pharmaceutical Research, 14(12).

-

Mironov, M. A., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3505. Available from: [Link]

- Google Patents. (2019). Synthesis method of N-methylpyrrole. CN108191732B.

-

Băbeanu, N., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6439. Available from: [Link]

-

GSRS. N-(2,5-DIMETHYL-1H-PYRROL-1-YL)-2-(DI-2-PROPEN-1-YLAMINO)ACETAMIDE. Available from: [Link]

- Di, L. (2015). Pharmacokinetics and its role in small molecule drug discovery research. European Journal of Medicinal Chemistry, 97, 1-19.

-

Rahman, M. A., & Rhim, H. (2024). Screening Techniques for Drug Discovery in Alzheimer's Disease. ACS Omega, 9(6), 6059-6073. Available from: [Link]

-

ibidi GmbH. (2023). 5 Versatile in Vitro Assays For Studying Neurological Conditions and Diseases. Available from: [Link]

- Maher, P., et al. (2007). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Current Neurovascular Research, 4(1), 45-54.

-

El-Sawy, E. R., et al. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega, 7(4), 3811-3821. Available from: [Link]

-

Front. Drug. Discov. (2023). Introduction to small molecule drug discovery and preclinical development. Available from: [Link]

-

InnoSer. In vitro neurology assays. Available from: [Link]

-

ResearchGate. (2024). Screening Techniques for Drug Discovery in Alzheimer's Disease. Available from: [Link]

-

ResearchGate. (2023). ¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected... Available from: [Link]

-

ResearchGate. (2023). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Available from: [Link]

-

ResearchGate. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Available from: [Link]

-

Research Journal of Pharmacy and Technology. (2022). Experimental models and behavioral screening tests in Alzheimer's Drug development: A Review. Available from: [Link]

-

PubMed Central. (2023). Advances in current in vitro models on neurodegenerative diseases. Available from: [Link]

-

MDPI. (2023). Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay. Available from: [Link]

-

MDPI. (2022). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Available from: [Link]

-

PubMed Central. (2012). Animal models in the drug discovery pipeline for Alzheimer's disease. Available from: [Link]

-

Wikipedia. Pyrrole. Available from: [Link]

-

Axion BioSystems. (2023). Neurological Disease Assays In Vitro. Available from: [Link]

-

ScienceOpen. (2023). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Available from: [Link]

-

Frontiers in Pharmacology. (2020). In vitro Models of Neurodegenerative Diseases. Available from: [Link]

-

PubMed Central. (2018). Cell death assays for neurodegenerative disease drug discovery. Available from: [Link]

-

Chromatography Online. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. Available from: [Link]

-

Physiological Genomics. (2004). Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. Available from: [Link]

-

PubMed. (2017). Synthesis, Acute Toxicity, and Analgesic Activity of New Derivatives of Pyrrole. Available from: [Link]

-

PubMed Central. (2018). Cell death assays for neurodegenerative disease drug discovery. Available from: [Link]

-

MDPI. (2023). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scispace.com [scispace.com]

- 3. CN108191732B - Synthesis method of N-methylpyrrole - Google Patents [patents.google.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iajpr.com [iajpr.com]

- 7. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.physiology.org [journals.physiology.org]

- 10. mdpi.com [mdpi.com]

- 11. Screening Techniques for Drug Discovery in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rjptonline.org [rjptonline.org]

N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide stability and storage conditions

Topic: Stability, Storage, and Experimental Handling Guide

CAS Number: 932186-53-3 | Molecular Formula: C₉H₁₂N₂O₂ | M.W.: 180.20 g/mol [1]

Core Storage & Handling Directive

Status: Senior Application Scientist Note "This compound is a functionalized pyrrole containing both a reactive aldehyde and a hydrazine-like N-N linkage (N-acetamido group). While the 2,5-dimethyl substitution provides steric protection to the pyrrole ring, the aldehyde moiety remains susceptible to autoxidation, and the N-N bond introduces potential sensitivity to strong acids or reducing agents. Treat this material as Air-Sensitive and Light-Sensitive ."

Quick Reference: Storage Conditions

| Parameter | Recommended Condition | Critical Notes |

| Temperature | 2°C to 8°C (Refrigerated) | Long-term storage at -20°C is preferred for retention of purity >6 months. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Flush headspace after every use. Oxidation leads to the corresponding carboxylic acid. |

| Light | Protect from Light | Store in amber vials or wrap containers in aluminum foil. |

| Solvent | Solid State Recommended | Do not store in solution for >24 hours. If necessary, use anhydrous DMSO at -20°C. |

Technical Troubleshooting & FAQs

Category A: Stability & Degradation

Q1: My sample has turned from a light brown solid to a dark/black sticky residue. Is it still usable?

-

Diagnosis: This indicates significant polymerization or oxidation. Pyrroles are electron-rich heterocycles; exposure to air and light can induce oxidative polymerization (polypyrrole formation) or oxidation of the formyl group (CHO) to a carboxylic acid (COOH).

-

Action:

-

Check solubility in CDCl₃ or DMSO-d₆. Polymerized material will often be insoluble.

-

Run a ¹H-NMR.[2] Look for the disappearance of the aldehyde proton (~9.5–10.0 ppm) and broadening of aromatic peaks.

-

Verdict: If >10% degradation is observed, repurification via column chromatography (Silica gel, neutral conditions) is required.

-

Q2: Can I store this compound in solution (e.g., DMSO or Methanol) for stock preparation?

-

Recommendation: No.

-

Reasoning:

-

Aldehyde Reactivity: In nucleophilic solvents like methanol, the aldehyde can slowly form hemiacetals.

-

N-N Bond Lability: In solution, the N-acetamido bond is more exposed to hydrolysis, especially if the solvent absorbs atmospheric moisture (hygroscopic DMSO).

-

-

Protocol: Prepare fresh solutions immediately before use.

Category B: Solubility & Experimental Handling

Q3: The compound is not dissolving completely in Chloroform. What should I use?

-

Insight: While many pyrroles are lipophilic, the acetamide group (-NHCOCH₃) and the formyl group add polarity and hydrogen-bonding capability, potentially reducing solubility in non-polar chlorinated solvents.

-

Suggested Solvents:

-

Preferred: DMSO, DMF (High solubility).

-

Moderate: Methanol, Ethanol, Ethyl Acetate (may require sonication).

-

Poor: Water, Hexanes, Diethyl Ether.

-

Q4: I am performing a reductive amination on the aldehyde group. Are there specific precautions?

-

Risk: The N-acetamido group is a "masked" hydrazine. Strong reducing agents (e.g., LiAlH₄) might reduce the amide carbonyl or cleave the N-N bond.

-

Protocol Adjustment: Use milder reducing agents like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride at controlled pH (4–5) to target the aldehyde selectively without affecting the N-acetamido functionality [1].

Experimental Workflow & Logic

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation risks (Oxidation and Hydrolysis) that dictate our storage protocols.

Figure 1: Primary degradation pathways. The aldehyde group is the most labile site (oxidation), followed by the pyrrole ring (polymerization).

Standard Operating Procedure (SOP): Handling for Synthesis

Objective: Use N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetamide in a Paal-Knorr or condensation reaction without degradation.

-

Equilibration:

-

Remove the vial from 2-8°C storage.

-

CRITICAL: Allow the vial to warm to room temperature before opening. This prevents water condensation from the air onto the cold solid (hygroscopic risk).

-

-

Solvent Selection:

-

Use Anhydrous solvents (DMSO, DMF, or CH₂Cl₂) if the reaction time exceeds 1 hour.

-

Why? Water can catalyze the hydrolysis of the acetamide group or interfere with aldehyde reactivity.

-

-

Reaction Monitoring:

-

Monitor by TLC (Thin Layer Chromatography).

-

Visualization: The compound is UV active (conjugated system). It may also stain with 2,4-DNP (orange/red spot indicating aldehyde) or Vanillin stain .

-

Note: If the aldehyde spot disappears but no product forms, check for "smearing" at the baseline, indicating polymerization.

-

-

Workup:

-

Avoid strong mineral acids (HCl) during workup to preserve the N-N linkage.

-

Use saturated NH₄Cl or phosphate buffer (pH 6-7) for quenching.

-

Mechanistic Insights (The "Why")

The N-Amino Pyrrole Effect: Standard pyrroles (e.g., 2,5-dimethylpyrrole) are relatively stable. However, the presence of the N-acetamido group (–N–NH–CO–CH₃) changes the electronics. The nitrogen attached to the pyrrole ring donates electron density into the ring, making it more nucleophilic and thus more susceptible to oxidative polymerization than simple pyrroles [2]. Simultaneously, the electron-withdrawing formyl group at position 3 attempts to stabilize the ring but creates a "push-pull" electronic system that can be sensitive to UV light.

Aldehyde Stability: Pyrrole-3-carbaldehydes are generally more stable than pyrrole-2-carbaldehydes, but they still suffer from the "Cannizzaro reaction" potential or simple aerobic oxidation if left in solution. This is why solid-state storage is non-negotiable for long-term purity [3].

References

-

Chem-Impex International. "Product Data: N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetamide." Chem-Impex Catalog. Accessed February 11, 2026. Link

-

PubChem. "Compound Summary: N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetamide (CAS 932186-53-3)."[1] National Library of Medicine. Accessed February 11, 2026. Link

-

American Elements. "2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide Properties and Safety." American Elements Catalog. Accessed February 11, 2026. Link

Sources

Technical Support Center: Optimizing Coupling Reactions with N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide

Welcome to the technical support center for N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing coupling reactions with this versatile pyrrole derivative. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your success in the lab.

Introduction to the Reactivity of the Substrate

N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide is a highly functionalized heterocyclic compound, making it a valuable intermediate in organic synthesis.[1] Its reactivity is primarily dictated by three key features:

-

The Electrophilic Formyl Group (-CHO): This aldehyde is the primary site for the "coupling" reactions discussed in this guide, which are principally carbon-carbon and carbon-nitrogen bond-forming reactions like condensations and olefinations.

-

The Electron-Rich Pyrrole Ring: The 2,5-dimethyl substituted pyrrole core is an aromatic, electron-rich system. While this enhances reactivity, it also makes the ring susceptible to polymerization under strongly acidic conditions.[2]

-

The N-Acetamido Group (-NHAc): This group influences the electronic properties of the pyrrole ring. While generally stable, its lability under harsh acidic or basic conditions should be considered a potential pathway for side-product formation.

This guide will focus on leveraging the reactivity of the formyl group while mitigating potential side reactions involving the pyrrole core and N-acetamido substituent.

Frequently Asked Questions (FAQs): Selecting the Right Coupling Strategy

This section addresses common questions regarding the primary reaction classes suitable for extending the molecular framework from the formyl position.

Q1: What are the most effective coupling reactions for the formyl group on this pyrrole derivative?

The aldehyde functionality is not suitable for traditional palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). Instead, the most productive coupling strategies involve condensation and olefination chemistry. The three most recommended pathways are:

-

Knoevenagel Condensation: For synthesizing α,β-unsaturated systems by reacting the aldehyde with an active methylene compound (e.g., malononitrile, cyanoacetates). This is a powerful method for forming a new carbon-carbon double bond.[3]

-

Wittig Reaction & Horner-Wadsworth-Emmons (HWE) Olefination: These reactions convert the aldehyde into an alkene, offering a direct route to C=C bond formation with a wide variety of substituents.[4][5] The HWE reaction is often preferred due to its superior stereoselectivity and simplified purification.[6][7]

-

Reductive Amination: For forming a C-N single bond. This two-step, one-pot process involves the initial formation of an imine by condensation with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[8][9]

Caption: Key coupling reactions for the aldehyde functionality.

Q2: How should I approach optimizing a Knoevenagel condensation?

The Knoevenagel condensation is highly dependent on the interplay between the substrate, the active methylene compound, the catalyst, and the solvent.

Causality: The reaction proceeds via deprotonation of the active methylene compound by a base to form a nucleophilic carbanion, which then attacks the electrophilic aldehyde. A subsequent elimination (dehydration) yields the final product. The choice of base is critical: it must be strong enough to deprotonate the methylene compound but not so strong that it promotes self-condensation of the aldehyde or other side reactions.[10]

Key Parameters & Recommendations:

| Parameter | Recommendation | Rationale & Expert Insight |

| Catalyst | Screen weak organic bases. Start with Piperidine (0.1 eq) or L-Proline.[3][10] | Strong inorganic bases can lead to undesired side reactions. Piperidine is a classic and effective catalyst. L-Proline is an excellent, environmentally friendly alternative that can be particularly effective in aqueous media.[3] |

| Solvent | Ethanol, Toluene, or Methanol are good starting points. Consider solvent-free conditions.[11] | Solvent polarity can influence reaction rates and solubility.[12] Removing water, either by a Dean-Stark trap (in Toluene) or by using a drying agent, can drive the equilibrium towards the product by Le Châtelier's principle. |

| Temperature | Room temperature to reflux. | Start at room temperature. If the reaction is sluggish, gentle heating is usually sufficient to increase the rate without promoting decomposition. |

| Stoichiometry | Use a slight excess (1.1-1.2 eq) of the active methylene compound. | This ensures the complete consumption of the more valuable pyrrole starting material. |

Q3: I need to synthesize an alkene. Should I use the Wittig or HWE reaction, and what are the critical factors?

For converting the aldehyde to an alkene, both reactions are viable, but the HWE often provides significant advantages in an academic and drug discovery setting.

Causality (HWE): The HWE reaction begins with the deprotonation of a phosphonate ester to form a stabilized carbanion. This carbanion is generally more nucleophilic than the corresponding Wittig ylide. It adds to the aldehyde to form an intermediate that eliminates to give the alkene and a water-soluble phosphate byproduct.[5] This easy removal of the byproduct is a major advantage over the often-difficult separation of triphenylphosphine oxide in Wittig reactions.[6]

Key Parameters & Recommendations:

| Parameter | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) |

| Reagent | Phosphonium Ylide (often generated in situ from a phosphonium salt).[13] | Phosphonate Ester. |

| Base | Strong bases required (e.g., n-BuLi, NaH, NaHMDS). | Milder bases are often sufficient (e.g., NaH, K₂CO₃, t-BuOK). |

| Stereocontrol | Non-stabilized ylides typically give (Z)-alkenes. Stabilized ylides give (E)-alkenes.[14] | Almost exclusively gives the thermodynamically more stable (E)-alkene.[7] |

| Workup | Often complicated by the need to remove triphenylphosphine oxide via chromatography. | Simplified by washing with water to remove the phosphate byproduct.[6] |

| Recommendation | Use for specific synthesis of (Z)-alkenes with non-stabilized ylides. | Strongly recommended for general synthesis of (E)-alkenes due to easier purification and milder conditions. |

Expert Tip: Always ensure strictly anhydrous conditions when generating the ylide/carbanion, as any moisture will quench the base and prevent the reaction from proceeding.

Q4: What are the best practices for performing a reductive amination?

Reductive amination is a robust and reliable method for C-N bond formation. The key to success is controlling the reaction conditions to favor the formation of the intermediate imine before the reduction step.

Causality: The reaction first involves the acid-catalyzed condensation of the aldehyde and an amine to form an iminium ion, which is then reduced by a hydride reagent. The choice of reducing agent is crucial; it must be selective enough to reduce the iminium ion much faster than it reduces the starting aldehyde.[8]

Key Parameters & Recommendations:

| Parameter | Recommendation | Rationale & Expert Insight |

| Reducing Agent | Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice. | STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium cyanoborohydride (NaBH₃CN), reducing the likelihood of side reactions, and does not readily reduce aldehydes at the pH used for imine formation. |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). | These non-protic solvents are ideal for STAB reductions and effectively solubilize the reactants. |

| Catalyst | A catalytic amount of acetic acid (AcOH). | The acid catalyzes the dehydration step to form the iminium ion. Use only a catalytic amount to avoid potential polymerization of the pyrrole ring. |

| Procedure | Add the amine and acetic acid to the pyrrole aldehyde in DCM. Stir for 20-30 minutes to allow for imine formation, then add STAB portion-wise. | This sequential addition ensures the imine has a chance to form before the reducing agent is introduced, maximizing the yield of the desired product. |

Troubleshooting Guide: From Low Yield to Optimal Output

This section provides a logical framework for diagnosing and solving common issues encountered during your coupling reactions.

Caption: Troubleshooting workflow for common reaction issues.

Problem: My reaction mixture is turning dark brown or black, and TLC shows a smear at the baseline.

-

Primary Cause: This is a classic sign of pyrrole polymerization. Pyrroles are notoriously sensitive to strong acids and can readily polymerize. Even trace amounts of strong acid can initiate this process, especially with heating.

-

Solution:

-

Strictly limit acid exposure: If an acid catalyst is required (as in reductive amination or imine formation), use only a catalytic amount (0.05-0.1 eq) of a weak acid like acetic acid or p-toluenesulfonic acid (PTSA).[15]

-

Maintain low temperatures: If polymerization is observed, immediately cool the reaction vessel. Running the reaction at 0 °C or even lower can often suppress this side reaction.

-

Purify starting materials: Ensure that solvents and reagents are free from acidic impurities. For example, chloroform can contain trace HCl; it is better to use DCM or pass solvents through a plug of basic alumina.

-

Problem: My HWE/Wittig reaction has stalled, and starting material remains.

-

Primary Cause: Incomplete formation of the nucleophilic ylide or phosphonate carbanion. This is almost always due to two factors: insufficient base strength or the presence of moisture.

-

Solution:

-

Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Add reagents under an inert atmosphere (Nitrogen or Argon).

-

Verify Base Strength and Activity: For HWE reactions, sodium hydride (60% dispersion in mineral oil) is common. Ensure you wash the mineral oil away with anhydrous hexanes before use to get an accurate mass and expose the reactive surface. For non-stabilized Wittig ylides, a very strong base like n-butyllithium (n-BuLi) is necessary; ensure it has been recently titrated to confirm its molarity.[13]

-

Problem: My Knoevenagel condensation is giving a very low yield.

-

Primary Cause: The equilibrium is not being effectively shifted towards the product. The final step of the Knoevenagel is the elimination of water. If water is allowed to accumulate, the reaction can stall or even reverse.

-

Solution:

-

Active Water Removal: If using a solvent like toluene, employ a Dean-Stark apparatus to azeotropically remove water as it is formed.

-

Use of a Dehydrating Agent: For reactions in other solvents (like EtOH or DCM), add 4Å molecular sieves to the reaction flask to sequester water. Ensure the sieves are properly activated (heated under vacuum) before use.

-

Exemplary Experimental Protocols

The following protocols are provided as robust starting points. Optimization may be required based on the specific coupling partner.

Protocol 1: General Procedure for Horner-Wadsworth-Emmons (HWE) Olefination

-

Setup: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

-

Washing: Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula. Dry the NaH under a stream of argon.

-

Carbanion Formation: Add anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add the desired phosphonate ester (1.1 eq) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Reaction: Cool the resulting carbanion solution back to 0 °C. Add a solution of N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide (1.0 eq) in a minimum amount of anhydrous THF dropwise.

-

Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-12 hours).

-

Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Protocol 2: General Procedure for Knoevenagel Condensation

-

Setup: To a round-bottom flask, add N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide (1.0 eq), the active methylene compound (e.g., diethyl malonate, 1.2 eq), and the chosen solvent (e.g., ethanol).[10]

-

Catalyst Addition: Add the weak base catalyst (e.g., piperidine, 0.1 eq) to the stirred mixture.[10]

-

Reaction: Stir the reaction at room temperature or heat to reflux, monitoring progress by TLC.

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the product by filtration and wash with cold solvent. If no precipitate forms, remove the solvent under reduced pressure.

-

Purification: The crude material can be purified by recrystallization or flash column chromatography.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

-

Organic Reaction Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

- Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. (n.d.). Google Scholar.

-

Horner-Wadsworth-Emmons Reaction Mechanism | Organic Chemistry. (2022, August 24). YouTube. Retrieved from [Link]

-

How does the reaction between pyrrole and an aldehyde work in the synthesis of porphyrin? (2020, March 6). Quora. Retrieved from [Link]

-

Shcherbakov, M. V., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4786. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

-

Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Retrieved from [Link]

-

Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (2023, April 19). National Institutes of Health. Retrieved from [Link]

-

Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (n.d.). MDPI. Retrieved from [Link]

-

Xu, K., et al. (2020). Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts. Organic Letters, 22(15), 6107–6111. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

Formation of N-Alkylpyrroles via Intermolecular Redox Amination. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. (2018, October 17). National Institutes of Health. Retrieved from [Link]

-

Synthesis of Pyrroles Through the CuH-Catalyzed Coupling of Enynes and Nitriles. (n.d.). National Institutes of Health. Retrieved from [Link]

-

The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. (n.d.). ResearchGate. Retrieved from [Link]

-

Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Scheme 1. Knoevenagel condensation of pyrrole-2-carboxyaldehyde with... (n.d.). ResearchGate. Retrieved from [Link]

-

Reddit. (2024, April 27). Reaction between pyrrole and aldehydes. Retrieved from [Link]

-

(PDF) Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (2023, December 5). ResearchGate. Retrieved from [Link]

-

Synthesis of Pentasubstituted 2-Aryl Pyrroles from Boryl and Stannyl Alkynes via One-Pot Sequential Ti-Catalyzed [2+2+1] Pyrrole Synthesis/Cross Coupling Reactions. (n.d.). ChemRxiv. Retrieved from [Link]

-

Recent approaches in the organocatalytic synthesis of pyrroles. (2021, April 13). Royal Society of Chemistry. Retrieved from [Link]

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). SciELO México. Retrieved from [Link]

-

Pearson. (n.d.). Pyrrole reacts with excess para-(N,N-dimethylamino)benzaldehyde. Retrieved from [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Retrieved from [Link]

-

Technology for the production of disubstituted pyrroles. (n.d.). E3S Web of Conferences. Retrieved from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

Synthesis of meso-pyrrole-substituted corroles by condensation of 1,9-diformyldipyrromethanes with pyrrole. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Heterocyclic Compounds. (n.d.). Retrieved from [Link]

-

YouTube. (2020, December 22). Pyrrole: Electrophilic Substitution Reactions Lecture 2. Retrieved from [Link]

-

Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. (2021, July 1). PubMed. Retrieved from [Link]

-

Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020, October 17). PubMed. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrrole - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Advances (RSC Publishing) [pubs.rsc.org]